molecular formula C36H47N7O10S B14470724 tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide CAS No. 68172-06-5

tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide

Cat. No.: B14470724
CAS No.: 68172-06-5
M. Wt: 769.9 g/mol
InChI Key: GZDRRVJMVOOATR-LJWNLINESA-N
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Description

tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide is a complex peptide derivative that incorporates several amino acids and protective groups. This compound is often used in peptide synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide involves multiple steps, each requiring specific conditions and reagents. The process typically begins with the protection of amino groups using tert-butyloxycarbonyl (Boc) groups. This protection is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Subsequent steps involve the coupling of protected amino acids using reagents like 4-dimethylaminopyridine (DMAP) and acetonitrile (MeCN) at ambient temperature . The final deprotection of the Boc groups is accomplished using strong acids such as trifluoroacetic acid in dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of protection, coupling, and deprotection. These machines ensure high purity and yield by precisely controlling reaction conditions and reagent additions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected peptides, oxidized methionine derivatives, and substituted amino acid residues.

Scientific Research Applications

tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc groups protect the amino acids during synthesis, preventing unwanted side reactions. Upon deprotection, the peptide can interact with its target, exerting its biological effects through binding and modulation of molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide is unique due to its specific sequence of amino acids and the use of Boc groups for protection. This combination provides stability and reactivity, making it suitable for various research and industrial applications .

Properties

CAS No.

68172-06-5

Molecular Formula

C36H47N7O10S

Molecular Weight

769.9 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C36H47N7O10S/c1-36(2,3)53-35(51)43-52-20-29(44)39-27(17-22-19-38-24-13-9-8-12-23(22)24)33(49)40-25(14-15-54-4)32(48)42-28(18-30(45)46)34(50)41-26(31(37)47)16-21-10-6-5-7-11-21/h5-13,19,25-28,38H,14-18,20H2,1-4H3,(H2,37,47)(H,39,44)(H,40,49)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t25-,26-,27-,28-/m0/s1

InChI Key

GZDRRVJMVOOATR-LJWNLINESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NOCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NOCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

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